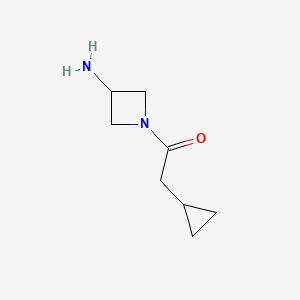

1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one

Overview

Description

“1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one” is a compound that belongs to the class of azetidines . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a variety of applications, including as intermediates in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one” were not found, azetidines can generally be synthesized through various methods, including cyclization reactions .

Scientific Research Applications

Synthesis and Transformation of Functionalized β-Amino Acid Derivatives

Research on cyclic β-amino acids, like those derived from azetidinone rings (which are structurally related to 1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one), has significantly impacted drug research. These compounds are crucial for developing new molecular entities in synthetic and medicinal chemistry. The application of metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), has been widely explored for accessing alicyclic β-amino acids and other densely functionalized derivatives. These methodologies have shown versatility, robustness, and efficiency, proving essential for the synthesis of complex molecules with potential pharmacological activities (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as a fundamental raw material in the fine organic synthesis industry, including the development of pharmaceuticals, dyes, and high-energy materials. Their role in producing agricultural products and anti-corrosion additives highlights their versatility and importance in applied sciences, biotechnology, energy, and chemistry. This area suggests a pathway through which derivatives of 1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one could find applications, given the structural similarities and reactivity profiles with triazoles and related heterocyclic compounds (Nazarov, V.N., Miroshnichenko, D., Ivakh, A.A., & Uspensky, B., 2021).

Strategies for Synthesis of 1,2,4-triazole-containing Scaffolds

The synthesis of 1,2,4-triazole-containing scaffolds using strategies that could parallel the synthesis of compounds like 1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one offers insights into creating pharmaceuticals and biologically active compounds. These scaffolds are essential in drug discovery studies for their roles against various diseases. The review of strategies and pharmacological significance of these scaffolds using 3-amino-1,2,4-triazole as a precursor underscores the importance of innovative synthetic routes in accessing new drug candidates with potentially improved efficacy and safety profiles (Nasri, S., Bayat, M., & Kochia, K., 2021).

Mechanism of Action

Target of Action

A structurally similar compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been identified as a high-affinity non-imidazole histamine h3 receptor agonist . The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters.

Biochemical Pathways

The activation of histamine h3 receptors typically inhibits the release of various neurotransmitters, including histamine itself, thereby modulating neural activity .

Pharmacokinetics

The related compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are important factors in drug metabolism.

Result of Action

The activation of histamine h3 receptors by agonists can lead to changes in neural activity, potentially influencing various physiological processes .

properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQWZKSZSROKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminoazetidin-1-yl)-2,2-dimethylpropan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)

![N-[(4-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1468971.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1468977.png)

![(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1468979.png)

![N-[(4-fluorophenyl)methyl]oxolan-3-amine](/img/structure/B1468983.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-3-amine](/img/structure/B1468984.png)

![2-Methoxy-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1468987.png)